
3-Methoxyphenmetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyphenmetrazine is a chemical compound belonging to the class of substituted phenylmorpholines. It is a derivative of the psychostimulant drug phenmetrazine and is known for its stimulant effects. The compound has the molecular formula C12H17NO2 and a molecular weight of 207.2689 . It is structurally characterized by a methoxy group attached to the phenyl ring of phenmetrazine.
Métodos De Preparación
The synthesis of 3-Methoxyphenmetrazine involves several steps, starting from basic chemical precursors. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced to 3-methoxyamphetamine, which is subsequently cyclized to form this compound. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalysts like palladium on carbon (Pd/C) .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Methoxyphenmetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to produce reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenylmorpholine derivatives .
Aplicaciones Científicas De Investigación
3-Methoxyphenmetrazine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of substituted phenylmorpholines and their chemical properties.
Biology: The compound is investigated for its effects on neurotransmitter release and receptor binding, providing insights into its potential as a psychostimulant.
Medicine: Research explores its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxyphenmetrazine involves the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound acts as a releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, focus, and energy. The molecular targets include monoamine transporters and receptors, which are involved in the regulation of neurotransmitter levels and signaling pathways .
Comparación Con Compuestos Similares
3-Methoxyphenmetrazine is compared with other similar compounds, such as:
Phenmetrazine: The parent compound, known for its stimulant effects and use in treating obesity.
3-Fluorophenmetrazine: A fluorinated analogue with similar stimulant properties but different pharmacokinetic profiles.
4-Methylphenmetrazine: A methylated derivative with variations in potency and duration of action.
Similar compounds include 2-phenylmorpholine, 2-phenyl-3-methylmorpholine, and 2-phenyl-3,4-dimethylmorpholine .
Propiedades
Número CAS |
1350768-49-8 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-3-methylmorpholine |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3 |
Clave InChI |
QKAKYFBKVKSLLT-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OCCN1)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




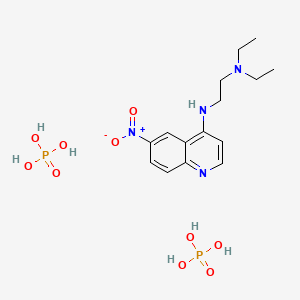


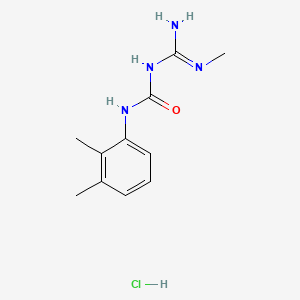
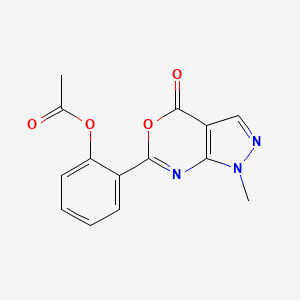
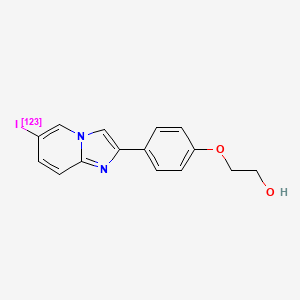
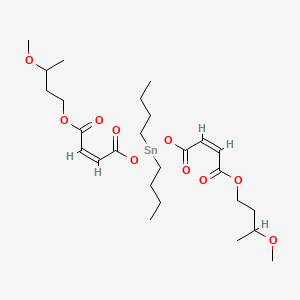
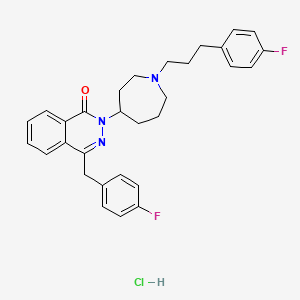

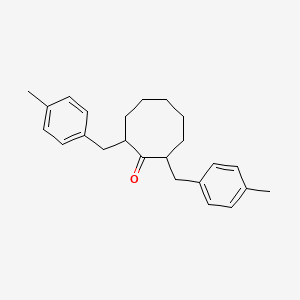

![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
